molecular formula C17H15ClF2N2O B5378935 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine

1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5378935
M. Wt: 336.8 g/mol
InChI Key: LBUNVEBMGZTFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine family, which is known for its diverse range of biological activities. CFM-2 has been shown to have promising applications in the fields of neuroscience and pharmacology, due to its ability to modulate the activity of certain neurotransmitters and receptors. In

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to modulate the activity of certain neurotransmitters and receptors. Specifically, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This has led to interest in 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine as a potential treatment for depression and other mood disorders.
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in pharmacology, particularly in the development of new drugs. The compound has been shown to have a high affinity for certain receptors, making it a promising starting point for the development of new drugs. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity, which could be useful in the development of new pain medications.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is complex and not fully understood. However, it is known that the compound modulates the activity of certain neurotransmitters and receptors in the brain. Specifically, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This enhancement of D2 receptor activity is thought to be responsible for the compound's antidepressant effects.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its enhancement of D2 receptor activity, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to modulate the activity of other neurotransmitters and receptors, including the serotonin 5-HT1A receptor and the NMDA receptor. These effects are thought to contribute to the compound's antidepressant and antinociceptive effects.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for certain receptors, making it a useful tool for studying the activity of these receptors. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have antidepressant and antinociceptive effects, making it a useful compound for studying the mechanisms of these effects.
However, there are also limitations to the use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments. The compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. One area of interest is in the development of new drugs based on the structure of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. The compound has a high affinity for certain receptors, making it a promising starting point for the development of new drugs.
Another area of interest is in the study of the mechanisms of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine's antidepressant and antinociceptive effects. Understanding these mechanisms could lead to the development of new treatments for depression and pain.
Finally, there is interest in the use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine as a tool for studying the activity of certain receptors in the brain. The compound's high affinity for these receptors makes it a useful tool for studying their function and potential therapeutic targets.
Conclusion:
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, or 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, is a promising compound for use in scientific research. Its ability to modulate the activity of certain neurotransmitters and receptors has led to interest in its potential use in the treatment of depression, pain, and other disorders. While there are limitations to its use in lab experiments, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has several advantages that make it a useful tool for studying the activity of certain receptors and developing new drugs. With continued research, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has the potential to make significant contributions to the fields of neuroscience and pharmacology.

Synthesis Methods

1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(2-chloro-4-fluorophenyl)ethanone with 2-fluoroaniline, followed by cyclization with piperazine. The final product is obtained through purification and isolation of the compound. The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in several laboratories.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O/c18-14-11-12(19)5-6-13(14)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNVEBMGZTFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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